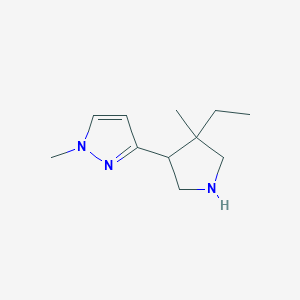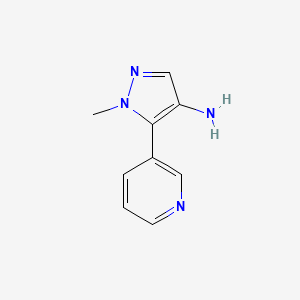![molecular formula C10H15Br B13200230 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13200230.png)
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C10H15Br It is a brominated derivative of cyclopentene, featuring a cyclopropyl group attached to the cyclopentene ring
Vorbereitungsmethoden
The synthesis of 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) as reagents. The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .
Analyse Chemischer Reaktionen
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopentyl derivatives.
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene involves its interaction with molecular targets through its bromine atom. The bromine atom can act as an electrophile, facilitating various nucleophilic substitution reactions. The cyclopropyl group can also influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene include:
1-(Bromomethyl)cyclopentene: A simpler brominated cyclopentene derivative.
Cyclopropylmethyl bromide: Lacks the cyclopentene ring but shares the bromomethyl and cyclopropyl groups.
1-(Bromomethyl)cyclopropane: Similar structure but without the cyclopentene ring.
The uniqueness of this compound lies in its combined cyclopropyl and cyclopentene structures, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H15Br |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
1-[[1-(bromomethyl)cyclopropyl]methyl]cyclopentene |
InChI |
InChI=1S/C10H15Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
InChI-Schlüssel |
BQWSTALPLRZNHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)CC2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



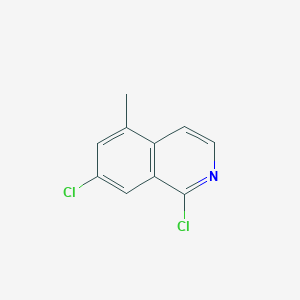
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
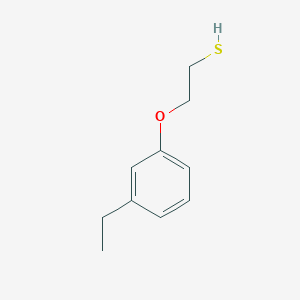
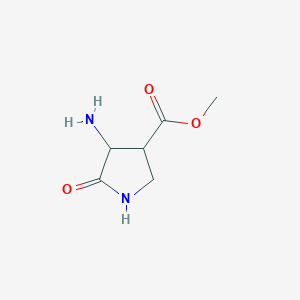
![Spiro[4.4]nonane-1-sulfonamide](/img/structure/B13200160.png)
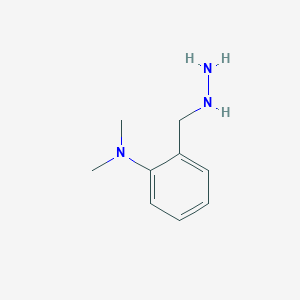
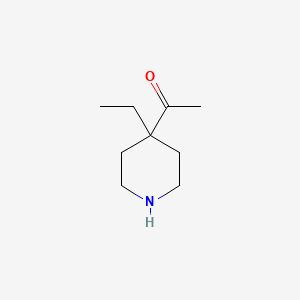
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
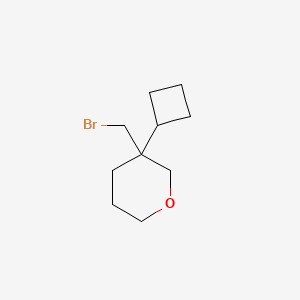
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)
![1-{[4-(Trifluoromethyl)pyridin-2-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13200212.png)
